molecular formula C10H9BrN2O B11788431 5-Bromo-2-ethylphthalazin-1(2H)-one

5-Bromo-2-ethylphthalazin-1(2H)-one

Cat. No.: B11788431
M. Wt: 253.09 g/mol
InChI Key: RPAWBMVQXZFLAL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylphthalazin-1(2H)-one: is an organic compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound unique. It is often used in various chemical reactions and research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one typically involves the bromination of 2-ethylphthalazin-1(2H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-ethylphthalazin-1(2H)-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-ethylphthalazin-1(2H)-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of novel chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its bromine atom can serve as a marker for tracking and imaging studies.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylphthalazin-1(2H)-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Ethylphthalazin-1(2H)-one: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Chloro-2-ethylphthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and reactivity.

    5-Bromo-2-methylphthalazin-1(2H)-one: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness: 5-Bromo-2-ethylphthalazin-1(2H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and potential applications. Its structure allows for specific interactions and transformations that are not possible with similar compounds.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromo-2-ethylphthalazin-1-one

InChI

InChI=1S/C10H9BrN2O/c1-2-13-10(14)7-4-3-5-9(11)8(7)6-12-13/h3-6H,2H2,1H3

InChI Key

RPAWBMVQXZFLAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=N1)C(=CC=C2)Br

Origin of Product

United States

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